molecular formula C21H23ClN8O2 B11535706 N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11535706
M. Wt: 454.9 g/mol
InChI Key: KTNRWVDYOPNRHN-QRVIBDJDSA-N
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Description

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core This compound is characterized by its unique structural features, including a chloromethylphenyl group, a diethylamino group, and a nitrophenylmethylidene hydrazine moiety

Preparation Methods

The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazine core, followed by the introduction of the chloromethylphenyl and diethylamino groups. The final step involves the condensation of the nitrophenylmethylidene hydrazine with the triazine derivative under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-6-[(2Z)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZINE-2,4-DIAMINE can be compared with other triazine derivatives, such as:

    N1,N4-bis(3-chloro-4-methylphenyl)succinamide: Similar in structure but lacks the nitrophenylmethylidene hydrazine moiety.

    3-chloro-4-methylphenyl isocyanate: Shares the chloromethylphenyl group but differs in the core structure

Properties

Molecular Formula

C21H23ClN8O2

Molecular Weight

454.9 g/mol

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-4-N-[(Z)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H23ClN8O2/c1-4-29(5-2)21-26-19(24-16-9-6-14(3)18(22)12-16)25-20(27-21)28-23-13-15-7-10-17(11-8-15)30(31)32/h6-13H,4-5H2,1-3H3,(H2,24,25,26,27,28)/b23-13-

InChI Key

KTNRWVDYOPNRHN-QRVIBDJDSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N/N=C\C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Cl

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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